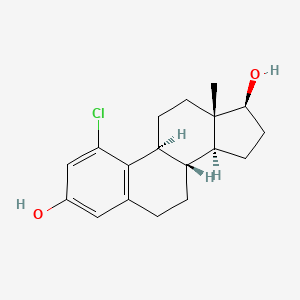

1-Chloroestradiol

Description

1-Chloroestradiol is a halogenated derivative of 17β-estradiol, a natural estrogen hormone. The substitution of a chlorine atom at the 1-position of the steroidal structure modifies its physicochemical and pharmacological properties. This compound is primarily used in research settings to study estrogen receptor (ER) interactions and the effects of halogenation on steroid activity .

Propriétés

Numéro CAS |

95846-28-9 |

|---|---|

Formule moléculaire |

C18H23ClO2 |

Poids moléculaire |

306.8 g/mol |

Nom IUPAC |

(8S,9S,13S,14S,17S)-1-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23ClO2/c1-18-7-6-13-12(14(18)4-5-16(18)21)3-2-10-8-11(20)9-15(19)17(10)13/h8-9,12-14,16,20-21H,2-7H2,1H3/t12-,13+,14+,16+,18+/m1/s1 |

Clé InChI |

CKBZCMHPOSSDAN-PEEYHIECSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)Cl |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)Cl |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)Cl |

Synonymes |

1-chloroestradiol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Estradiol Derivatives

1-Chloroestradiol belongs to a class of halogenated estradiol analogs. Below is a comparative analysis with structurally similar compounds:

Table 1: Comparison of this compound with Estradiol Derivatives

Key Observations :

- Positional Effects : Chlorination at position 1 (vs. 2) may lead to distinct receptor interactions due to differences in steric hindrance and electronic distribution. For example, 2-chloroestradiol shows markedly reduced ER binding compared to this compound, as demonstrated in specificity assays .

- Halogen Type : Fluorine’s smaller atomic radius and higher electronegativity (in 1-fluoroestradiol) may preserve partial ER affinity, whereas chlorine’s bulkiness likely disrupts binding .

Pharmacokinetic and Metabolic Comparisons

Limitations :

- Structural similarity to regulated compounds (e.g., 1-testosterone ) necessitates stringent compliance with forensic and research guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.